molecular formula C8H5N3 B12278109 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile

1H-pyrrolo[3,2-c]pyridine-2-carbonitrile

Cat. No.: B12278109
M. Wt: 143.15 g/mol
InChI Key: LBUWNBMXZPNPDB-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-c]pyridine-2-carbonitrile is a heterocyclic compound that features a fused pyrrole and pyridine ring system with a nitrile group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated nitriles under acidic or basic conditions to form the desired pyrrolo[3,2-c]pyridine core . Another approach includes the use of palladium-catalyzed cross-coupling reactions to introduce various substituents onto the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyrrolo[3,2-c]pyridine derivatives.

Comparison with Similar Compounds

Uniqueness: 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical reactivity and biological properties. Its ability to inhibit tubulin polymerization and its potential as a therapeutic agent make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-2-carbonitrile

InChI

InChI=1S/C8H5N3/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5,11H

InChI Key

LBUWNBMXZPNPDB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NC(=C2)C#N

Origin of Product

United States

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